molecular formula C11H12N2S B6151702 benzyl(1,3-thiazol-5-ylmethyl)amine CAS No. 355008-63-8

benzyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B6151702
CAS No.: 355008-63-8
M. Wt: 204.29 g/mol
InChI Key: CLKFVCVNPULACL-UHFFFAOYSA-N
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Description

Benzyl(1,3-thiazol-5-ylmethyl)amine is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . The compound has a molecular weight of 204.29 . It is a derivative of thiazole, which is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry . These methods aim to improve the selectivity, purity, product yield and pharmacokinetic activity of the synthesized compounds .


Molecular Structure Analysis

The molecular formula of this compound is C11H12N2S . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

This compound is a liquid . The compound’s exact physical and chemical properties are not detailed in the retrieved sources.

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Thiazol-5-ylmethylamine dihydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Thiazole derivatives, including benzyl(1,3-thiazol-5-ylmethyl)amine, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazole derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl(1,3-thiazol-5-ylmethyl)amine involves the reaction of benzylamine with 1,3-thiazole-5-carboxaldehyde in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Benzylamine", "1,3-thiazole-5-carboxaldehyde", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add 1,3-thiazole-5-carboxaldehyde to a solution of benzylamine in a suitable solvent (e.g. ethanol)", "Add a reducing agent (e.g. sodium borohydride) to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS No.

355008-63-8

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

1-phenyl-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2

InChI Key

CLKFVCVNPULACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=CS2

Purity

95

Origin of Product

United States

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